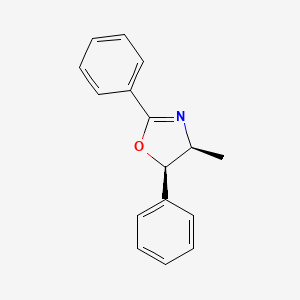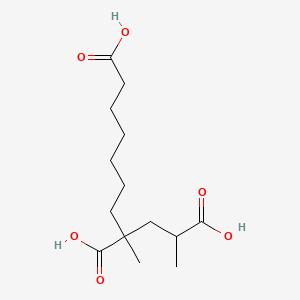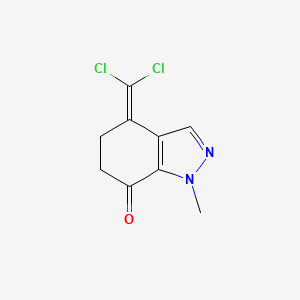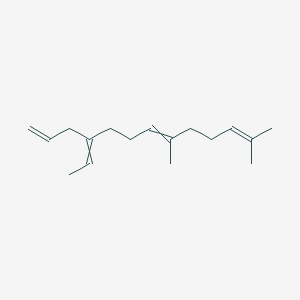silane CAS No. 132410-71-0](/img/structure/B14264288.png)
[2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phenoxy group substituted with dimethyl and prop-2-en-1-yl groups, bonded to a trimethylsilane moiety. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane typically involves the reaction of 2,6-dimethyl-4-(prop-2-en-1-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,6-Dimethyl-4-(prop-2-en-1-yl)phenol+Trimethylsilyl chloride→2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenoxy group in 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane) can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrogenated products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can react with the trimethylsilyl group in the presence of a catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydrogenated phenoxy compounds.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers or coatings to improve their thermal and chemical stability.
Biology:
Bioconjugation: The phenoxy group can be functionalized for bioconjugation applications, such as attaching biomolecules to surfaces or nanoparticles.
Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry:
Silane Coupling Agents: It can act as a coupling agent in the production of composite materials, enhancing the adhesion between different phases.
Comparación Con Compuestos Similares
Similar Compounds:
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
Comparison:
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane is unique due to its trimethylsilyl group, which provides greater steric protection and hydrophobicity compared to its dimethyl, ethyl, or phenyl analogs. This results in enhanced stability and reactivity in various chemical and biological applications.
Propiedades
| 132410-71-0 | |
Fórmula molecular |
C14H22OSi |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
(2,6-dimethyl-4-prop-2-enylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H22OSi/c1-7-8-13-9-11(2)14(12(3)10-13)15-16(4,5)6/h7,9-10H,1,8H2,2-6H3 |
Clave InChI |
OGDQUAWJTKCLPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O[Si](C)(C)C)C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)


![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)


